molecular formula C30H24N2O3 B5234258 11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5234258
M. Wt: 460.5 g/mol
InChI Key: GFZAFDXZORLWKJ-UHFFFAOYSA-N
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Description

11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin derivatives. This compound features a unique structure with a furan ring, phenyl groups, and a diazepin core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction forms the furan-2-yl derivatives, which are then subjected to further reactions to introduce the diazepin core and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be efficient for similar compounds. This method uses silica-supported fluoroboric acid as a catalyst, providing high yields and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl ketones, while reduction may produce alcohol derivatives.

Scientific Research Applications

11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites, inhibiting their activity and leading to various biological effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(furan-2-yl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its complex structure, which combines a furan ring, phenyl groups, and a diazepin core

Properties

IUPAC Name

2-benzoyl-6-(furan-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O3/c33-26-18-22(19-8-3-1-4-9-19)17-25-28(26)29(27-12-7-15-35-27)32-23-14-13-21(16-24(23)31-25)30(34)20-10-5-2-6-11-20/h1-16,22,29,31-32H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZAFDXZORLWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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